Biotinate sulfoxide(1-)
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Overview
Description
Biotinate sulfoxide(1-) is a monocarboxylic acid anion that is the conjugate base of biotin sulfoxide; major species at pH 7.3. It derives from a biotinate. It is a conjugate base of a biotin sulfoxide.
Scientific Research Applications
Chemical Synthesis and Specificity
Biotinate sulfoxide has been studied for its chemical synthesis and specificity, particularly in relation to biocytinase. McCormick (1969) synthesized sulfoxides and sulfone of biocytin, noting that biocytinase in rat blood can catalyze cleavage of both these forms, with the d-sulfoxide predominating from chemical synthesis (McCormick, 1969).
Enzymatic Activities
The enzyme biotin sulfoxide reductase, involved in the reduction of biotinate sulfoxide, was characterized by Pollock and Barber (1997). They successfully expressed this enzyme heterologously in Escherichia coli, demonstrating its ability to reduce various sulfoxides, including biotin sulfoxide (Pollock & Barber, 1997).
Biotransformation and Catabolism
Research has also focused on the biotransformation and catabolism of biotin and its derivatives, including biotinate sulfoxide. Brady et al. (1966) and Im et al. (1970) explored the degradation of biotin and its sulfoxides in a soil pseudomonad, revealing insights into the catabolic pathways and interactions of these compounds (Brady et al., 1966); (Im et al., 1970).
Biocatalytic Synthesis
Sulfoxides, including biotinate sulfoxide, are important in organic chemistry for their applications in biocatalytic synthesis. Anselmi et al. (2020) discussed various biocatalytic approaches for synthesizing enantioenriched sulfoxides, highlighting recent advances in this field (Anselmi et al., 2020).
Enzymatic Reduction and Biochemical Properties
Cleary and Dykhuizen (1974) studied the enzymatic reduction of D-biotin-d-sulfoxide with cell-free extracts of E. coli, highlighting its role in fulfilling growth requirements for certain bacterial mutants (Cleary & Dykhuizen, 1974).
Synthesis of Chiral Sulfoxides
The synthesis of optically active sulfoxides, a category including biotinate sulfoxide, has been a focus in medicinal and pharmaceutical chemistry. Carreño et al. (2009) and Legros et al. (2005) reviewed advances in asymmetric inductions and catalytic methodologies for the preparation of biologically active sulfoxides, illustrating their significance in drug development and organic synthesis (Carreño et al., 2009); (Legros et al., 2005).
Properties
Molecular Formula |
C10H15N2O4S- |
---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-,17?/m0/s1 |
InChI Key |
KCSKCIQYNAOBNQ-YBSFLMRUSA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)[O-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)[O-])NC(=O)N2 |
Synonyms |
iotin sulfoxide D-biotin-d-sulfoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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